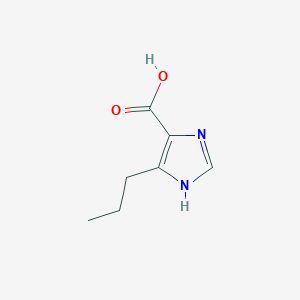
5-Propyl-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a propyl group attached to the nitrogen at position 5 and a carboxylic acid group at position 4. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production of this compound often involves multi-step processes that ensure high yield and purity. For example, the hydrolysis of specific raw materials followed by intramolecular cyclization can produce the desired compound with high purity . The use of organic solvents and alkaline aqueous solutions helps in removing impurities and achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Propyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4,5-dicarboxylic acid, while reduction can produce 5-propyl-1H-imidazole-4-methanol.
Scientific Research Applications
5-Propyl-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Propyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-4-carboxylic acid: Lacks the propyl group at position 5, resulting in different chemical and biological properties.
2-Propyl-1H-imidazole-4-carboxylic acid: The propyl group is attached at position 2 instead of position 5, leading to variations in reactivity and applications.
4,5-Imidazoledicarboxylic acid: Contains an additional carboxylic acid group at position 5, which significantly alters its chemical behavior and uses.
Uniqueness
5-Propyl-1H-imidazole-4-carboxylic acid is unique due to the specific positioning of the propyl group and carboxylic acid, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of novel pharmaceuticals and functional materials .
Properties
CAS No. |
727650-38-6 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-propyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-5-6(7(10)11)9-4-8-5/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
BTFXASUHYSCSHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=CN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


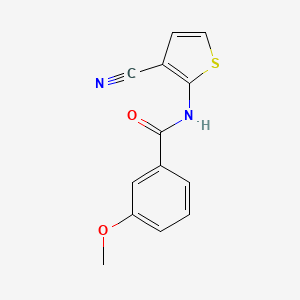
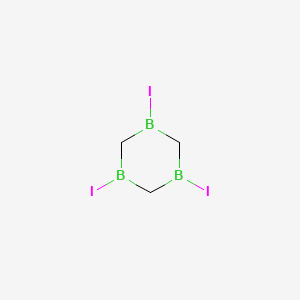
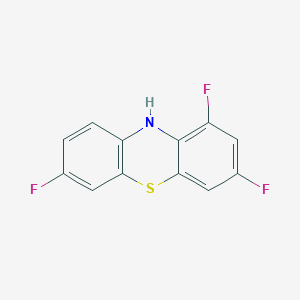
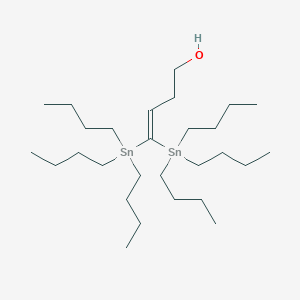
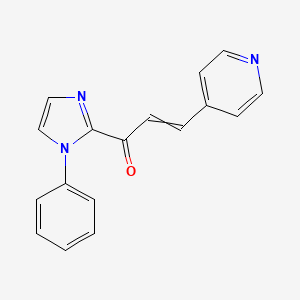
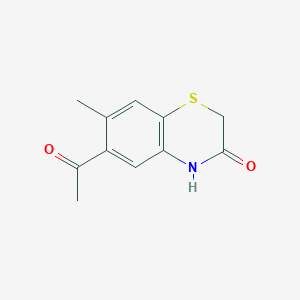
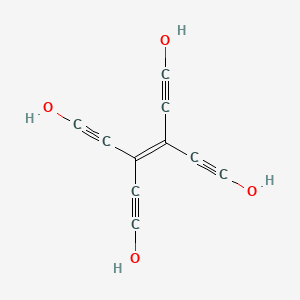
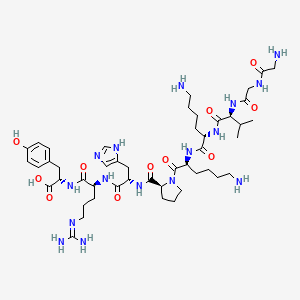
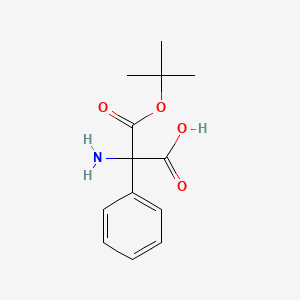
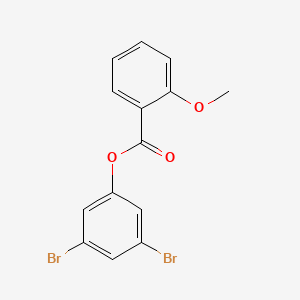
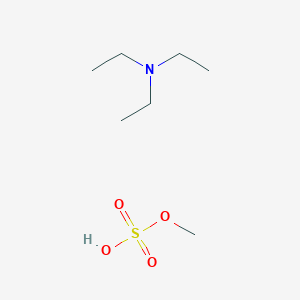
![3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)-](/img/structure/B14232021.png)

![(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol](/img/structure/B14232041.png)
